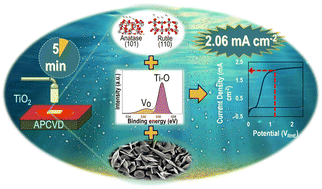Enhanced hydrogen evolution reaction performance of anatase–rutile TiO2 heterojunction via charge transfer from rutile to anatase†
Catalysis Science & Technology Pub Date: 2023-10-17 DOI: 10.1039/D3CY00918A
Abstract
In light of recent doubts surrounding the industrial viability of photo(electro)catalysis technology for sustainable hydrogen production, it becomes imperative to align materials development with rationalized synthesis protocols. In this study, we present an innovative technique utilizing atmospheric-pressure chemical vapor deposition (APCVD) to rapidly produce TiO2 in just 5 minutes using pure TiCl4 as the sole reagent. The resulting photoanode exhibits exceptional photoelectrochemical (PEC) water-splitting performance, achieving a photocurrent density of 2.06 mA cm−2 at 1.23 V RHE. Moreover, the photoanode demonstrates sustained operation for 16 hours, leading to the successful collection of 138 μmol of H2 and 62 μmol of O2. These remarkable results are attributed to the controlled formation of an anatase–rutile phase-junction, the presence of well-balanced oxygen vacancies, and the bifrustum nanoparticle–nanoflake structure with a unique light trapping effect and large surface area. Density functional theory calculations confirm that the water-splitting reaction primarily occurs at undercoordinated Ti and O atoms in both anatase and rutile TiO2. Notably, the calculated Gibbs free energy values for the hydrogen evolution reaction (HER) differ significantly between rutile (−0.86 eV) and anatase TiO2 (0.22 eV). In the heterojunction, charge transfer enhances the HER performance through shared electronic density, resulting in a synergistic effect that surpasses the capabilities of individual surfaces and underscores the importance of electronic interactions within the junction.


Recommended Literature
- [1] Analytical Division Diary
- [2] Modulating the generation of long-lived charge separated states exclusively from the triplet excited states in palladium porphyrin–fullerene conjugates†
- [3] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [4] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [5] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [6] Chronic ciguatoxin poisoning causes emotional and cognitive dysfunctions in rats
- [7] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [8] Avoiding overfitting in the analysis of high-dimensional data with artificial neural networks (ANNs)
- [9] Femtosecond infrared spectroscopy of chlorophyll f-containing photosystem I†
- [10] Recent progress in the electron paramagnetic resonance study of polymers

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 147253-67-6
-
CAS no.: 189680-06-6









